molecular formula C15H29ClN6O5 B7825975 Argatroban Intermediate

Argatroban Intermediate

Número de catálogo B7825975
Peso molecular: 408.88 g/mol
Clave InChI: KYMBEZAOVMYAGM-QMCLHUHBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Argatroban Intermediate is a useful research compound. Its molecular formula is C15H29ClN6O5 and its molecular weight is 408.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Use in Stroke Management

Argatroban, a thrombin inhibitor, has been evaluated for its role in stroke management. Studies have shown its safety in treating acute atherothrombotic stroke, although it did not significantly improve early outcomes in these patients (Wada et al., 2016). Argatroban has also been considered in the context of acute ischemic stroke. However, its effectiveness was found to be comparable to control therapies, and it did not significantly increase the risk of bleeding (Lv et al., 2022).

2. Anticoagulant in Clinical Laboratory Analysis

Argatroban has been evaluated for its potential as an anticoagulant in clinical laboratory settings. It showed positive results in routine laboratory tests, with its anticoagulation time correlated with its concentration. This suggests its suitability as a laboratory anticoagulant for evaluating chemical and hematological analytes in a single test tube (Jing et al., 2016).

3. Role in Heparin-Induced Thrombocytopenia

Argatroban has been extensively studied in the management of heparin-induced thrombocytopenia (HIT). It is suggested as a safe therapeutic option in HIT patients, especially those at high hemorrhagic risk or with renal failure (Tardy‐Poncet et al., 2015). Another study indicated that argatroban resulted in superior outcomes compared to other common anticoagulant drugs in managing HIT, demonstrating the shortest hospitalization and lowest rate of hemorrhages, thromboembolisms, and mortality (Colarossi et al., 2021).

4. Stability and Degradation Studies

The stability of argatroban in various conditions has been a subject of research. A study showed that argatroban is stable in citrated whole blood for 24 hours, which is crucial for its quantification and usage in medical settings (Guy et al., 2018). Another study focused on identifying and characterizing novel degradation products of argatroban under different conditions, providing valuable insights for its storage and usage (Guvvala et al., 2017).

5. Monitoring and Laboratory Assessment

The monitoring of argatroban, especially its use in patients with conditions like COVID-19 and Vaccine-Induced Immune Thrombotic Thrombocytopenia (VITT), has been researched. Studies suggest that methods like dilute thrombin time (dTT) are superior to activated partial thromboplastin time (APTT) in monitoring argatroban concentration, highlighting the need for precise laboratory assessment in these conditions (Guy et al., 2021).

Propiedades

IUPAC Name

ethyl (2R,4R)-1-[(2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoyl]-4-methylpiperidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N6O5.ClH/c1-3-26-14(23)12-9-10(2)6-8-20(12)13(22)11(16)5-4-7-18-15(17)19-21(24)25;/h10-12H,3-9,16H2,1-2H3,(H3,17,18,19);1H/t10-,11+,12-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMBEZAOVMYAGM-QMCLHUHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCN1C(=O)C(CCCN=C(N)N[N+](=O)[O-])N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H](CCN1C(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29ClN6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Argatroban Intermediate
Reactant of Route 2
Reactant of Route 2
Argatroban Intermediate
Reactant of Route 3
Argatroban Intermediate
Reactant of Route 4
Argatroban Intermediate
Reactant of Route 5
Argatroban Intermediate
Reactant of Route 6
Reactant of Route 6
Argatroban Intermediate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.